Barium uranium oxide

Description

Structure

2D Structure

Properties

CAS No. |

10380-31-1 |

|---|---|

Molecular Formula |

BaO7U2-12 |

Molecular Weight |

725.38 g/mol |

IUPAC Name |

barium(2+);oxygen(2-);uranium |

InChI |

InChI=1S/Ba.7O.2U/q+2;7*-2;; |

InChI Key |

KBLHATOSJRXIOU-UHFFFAOYSA-N |

SMILES |

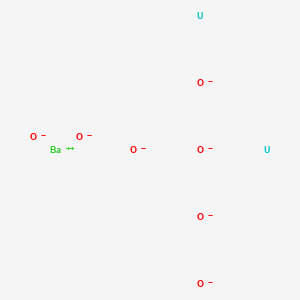

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ba+2].[U].[U] |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ba+2].[U].[U] |

Other CAS No. |

10380-31-1 |

Origin of Product |

United States |

Synthetic Methodologies for Barium Uranium Oxide Phases

Solid-State Reaction Techniques

Solid-state synthesis is a conventional and widely used method for producing ternary or higher-order oxides from solid starting materials. ontosight.ai This technique relies on the thermal decomposition and subsequent reaction of precursors at elevated temperatures to yield the desired crystalline phase.

High-temperature solid-state protocols involve heating intimate mixtures of precursor powders to facilitate diffusion and reaction. For instance, barium uranate (BaUO₄) can be formed through the solid-state reaction of barium oxalate (B1200264) and uranyl oxalate. researchgate.net In an inert atmosphere, thermogravimetric analysis shows that barium oxalate first decomposes to barium carbonate, which then reacts with uranium oxide at higher temperatures. researchgate.net Further heating at elevated temperatures can lead to the partial reduction of BaUO₄ to BaUO₃. researchgate.net

Another established protocol involves the reaction of barium metal (Ba) with uranium dioxide (UO₂) to produce barium uranite (BaUO₃). osti.gov Alternatively, BaUO₃ can be prepared by the reduction of BaUO₄ using hydrogen gas at 800°C. osti.gov

A novel method combines a solid-state reaction with a subsequent chlorination step to produce alkaline-earth monouranates like BaUO₄. This process begins with the solid-state reaction of triuranium octoxide (U₃O₈) and barium carbonate (BaCO₃) in air. The product of this initial reaction then undergoes chlorination, followed by washing and a final thermal treatment in air at 900°C to crystallize the final BaUO₄ phase.

| Precursors | Temperature | Atmosphere/Conditions | Product | Reference |

|---|---|---|---|---|

| Barium Oxalate, Uranyl Oxalate | Elevated Temperatures | Argon | BaUO₄, partially reduced to BaUO₃ | researchgate.net |

| Ba, UO₂ | High Temperature | Not specified | BaUO₃ | osti.gov |

| BaUO₄ | 800°C | Hydrogen (H₂) | BaUO₃ | osti.gov |

| U₃O₈, BaCO₃ | High Temperature, then 900°C | Air, followed by Chlorination (Cl₂) | BaUO₄ |

The stoichiometry and choice of precursors are critical factors that determine the composition and purity of the final barium uranium oxide phase. The molar ratio of the reactants must be carefully controlled to obtain the desired product. For example, in the synthesis of quaternary precursors like Ba₂MUO₆ (where M is a transition metal like Co or Ni), a specific molar ratio of BaCO₃, a metal oxide (MO), and U₃O₈ (2:1:0.33) is used. osti.gov

The chemical form of the precursors also plays a significant role. The choice between oxides (e.g., BaO, UO₂), carbonates (BaCO₃), or oxalates (barium oxalate, uranyl oxalate) influences the reaction pathway. researchgate.net The decomposition of barium oxalate, for example, is altered when it is in the presence of uranium oxide. researchgate.net Similarly, the stability of fission products like barium is significantly affected by the stoichiometry of the uranium oxide matrix (e.g., UO₂, UO₂₊ₓ, or UO₂₋ₓ). royalsocietypublishing.org In stoichiometric UO₂ and substoichiometric UO₂₋ₓ, barium is thermodynamically more stable as a separate binary oxide precipitate. royalsocietypublishing.org

Conventional High-Temperature Synthesis Protocols

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal syntheses are solution-based methods that allow for the crystallization of materials from aqueous or non-aqueous solutions, respectively, at moderate to high temperatures and pressures within a sealed vessel, known as an autoclave. ontosight.aiosti.gov These techniques offer excellent control over particle size, morphology, and crystallinity. ontosight.ai Laboratory-based hydrothermal synthesis is particularly useful for simulating the formation of uranium compounds in natural geological environments. rsc.org

The pH of the reaction solution and the temperature are crucial parameters in hydrothermal synthesis, strongly influencing uranyl hydrolysis and the ultimate structure of the final product. rsc.orgmdpi.com The formation of specific this compound hydrate (B1144303) phases has been shown to occur within narrow pH ranges. rsc.org

For instance, two novel uranium oxide hydrate (UOH) phases containing barium were successfully synthesized hydrothermally at 240°C. rsc.org

UOH-Ba1 (Ba(H₂O)₂[(UO₂)₄O₃(OH)₄]) was synthesized from U₃O₈ and barium nitrate (B79036) (Ba(NO₃)₂), where the pH was adjusted with a sodium carbonate (Na₂CO₃) solution, resulting in a final solution pH of 3.62. rsc.org

UOH-Ba2 (Ba₂(H₂O)[(UO₂)₁₀UO₁₂(OH)₆(H₂O)₂]) was formed from uranyl nitrate hexahydrate and Ba(NO₃)₂, with the pH adjusted by a dilute sodium hydroxide (B78521) (NaOH) solution to a final pH of 3.51. rsc.org

An earlier reported phase, BaU₂O₇(H₂O)₃, was synthesized via a hydrothermal reaction at a lower temperature of 200°C. rsc.orgresearchgate.net The precise control of temperature and pH is therefore essential for targeting specific crystalline structures. rsc.orgiaea.org

Mineralizers are chemical compounds added to a hydrothermal reaction mixture to increase the solubility of reactants and aid in the transport of material to the growing crystal surface, thus facilitating crystallization. osti.govmdpi.com In the synthesis of this compound hydrates, bases like NaOH and Na₂CO₃ are used to adjust the pH but also function as mineralizers. rsc.org Other mineralizers, such as potassium hydroxide (KOH), have been used in the hydrothermal synthesis of related uranyl compounds. mdpi.com

Reaction kinetics, including the duration of the reaction and the cooling rate, also impact the quality of the final crystalline product. rsc.org Synthesis times for this compound hydrates can range from 10 to 72 hours. rsc.org A slow cooling rate, such as 5°C per hour, is often employed after the heating period to promote the formation of well-defined single crystals. rsc.org

Hydrothermal synthesis has proven particularly effective for creating complex uranium oxide hydrate (UOH) structures incorporating barium ions. rsc.orgrsc.orgcitedrive.com These synthetic phases provide valuable insights into the behavior of uranium in the presence of barium, which is relevant to the weathering of uraninite (B1619181) ore and the long-term storage of spent nuclear fuel. rsc.org

Several distinct UOH-Ba compounds have been synthesized using this method:

A phase with the general formula BaU₂O₇·3H₂O was produced by reacting schoepite (a uranium oxide hydrate) with a barium nitrate solution at 200°C. rsc.orgresearchgate.net

UOH-Ba1 , with the formula Ba(H₂O)₂[(UO₂)₄O₃(OH)₄], features a unique corrugated layered structure where hydrated Ba²⁺ ions are incorporated between the layers. rsc.org It was synthesized at 240°C using either U₃O₈ or schoepite as the uranium precursor. rsc.org

UOH-Ba2 , with the formula Ba₂(H₂O)[(UO₂)₁₀UO₁₂(OH)₆(H₂O)₂], possesses a complex three-dimensional framework made of different uranium polyhedra, creating narrow channels that house the Ba²⁺ ions. rsc.orgrsc.org

The choice of uranium precursor, including U₃O₈, schoepite, or uranyl nitrate hexahydrate, influences the reaction pathway and final product. rsc.org

| Compound Formula | Uranium Precursor | Barium Precursor | Temperature | pH Control / Mineralizer | Reference |

|---|---|---|---|---|---|

| BaU₂O₇·3H₂O | Schoepite | Barium Nitrate | 200°C | pH 7-8 | rsc.orgresearchgate.net |

| Ba(H₂O)₂[(UO₂)₄O₃(OH)₄] (UOH-Ba1) | U₃O₈ or Schoepite | Barium Nitrate | 240°C | Na₂CO₃ | rsc.org |

| Ba₂(H₂O)[(UO₂)₁₀UO₁₂(OH)₆(H₂O)₂] (UOH-Ba2) | Uranyl Nitrate Hexahydrate | Barium Nitrate | 240°C | NaOH | rsc.org |

Role of Mineralizers and Reaction Kinetics

Soft Chemistry Routes

Soft chemistry encompasses synthetic methods that are conducted at or near ambient temperatures. These routes are particularly valuable for creating nanostructured materials with high homogeneity and controlled morphology, often starting from molecular precursors in a solution.

Sol-Gel Processing for Nanostructured Materials

The sol-gel process is a versatile wet-chemical technique used for fabricating ceramic and glass materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. nih.gov This method offers significant advantages, including low processing temperatures and precise control over the material's texture, particle size, and surface properties. nih.gov

The synthesis of uranium dioxide nanoparticles via a sol-gel route has been successfully demonstrated. rsc.org In one method, a uranyl gel was formed in ethylene (B1197577) glycol, which, upon microwave treatment, decomposed to yield uranium dioxide nanoparticles approximately 4 nm in size. rsc.org Another approach, the complex sol-gel process (CSGP), has been used for preparing homogeneous sols by complexing various uranyl compounds—such as uranium trioxide or uranyl nitrate—with ascorbic acid. The subsequent thermal treatment of the gel in a reducing atmosphere (e.g., a hydrogen-nitrogen mixture) is necessary to convert the material into uranium dioxide.

For the synthesis of mixed barium uranium oxides, a similar approach would be employed, starting with soluble precursors of both metals. Barium precursors like barium nitrate or barium acetate (B1210297) could be co-dissolved with a uranium precursor like uranyl nitrate in a suitable solvent. A complexing agent, such as citric acid, is often added to form stable complexes with the metal ions, preventing their premature precipitation. The solution is then heated to evaporate the solvent and form a viscous gel. Finally, this gel is calcined at elevated temperatures to decompose the organic components and form the crystalline this compound phase. The characteristics of the final product depend critically on the preparation conditions.

Table 1: Example of Sol-Gel Parameters for Oxide Nanoparticles This table is a representative example based on typical sol-gel processes for metal oxides.

| Parameter | Description | Example |

|---|---|---|

| Barium Precursor | Soluble barium salt | Barium Nitrate (Ba(NO₃)₂) |

| Uranium Precursor | Soluble uranium salt | Uranyl Nitrate (UO₂(NO₃)₂) |

| Solvent | Medium for dissolving precursors | Deionized Water, Ethylene Glycol |

| Complexing Agent | Stabilizes metal ions in solution | Citric Acid, Ascorbic Acid |

| Gelling Process | Removal of solvent to form a gel | Heating at ~100-150°C |

| Calcination Temp. | Thermal decomposition of the gel | 500-900°C |

| Atmosphere | Controls the final oxidation state | Air or a reducing atmosphere (H₂/N₂) |

Alkoxide-Derived Synthetic Pathways

Alkoxide-derived syntheses are a subset of sol-gel methods where metal alkoxides (M(OR)n) are used as molecular precursors. researchgate.netresearchgate.net These compounds react readily with water (hydrolysis) and with each other (condensation) to form a metal-oxo-alkoxide network, which can then be converted into a pure oxide material upon heating. researchgate.net This route offers excellent control over purity and homogeneity at a molecular level.

The synthesis of uranium(V) alkoxides, such as [U(OᵗBu)₅(py)], and heterobimetallic alkoxides like [LiU(OᵗBu)₆(Et₂O)], has been established through various pathways, including ligand exchange and oxidation reactions. mdpi.com General methods for preparing metal alkoxides often involve the reaction of a metal or its halide with an alcohol.

For a this compound, the pathway would involve the synthesis of the respective barium and uranium alkoxides separately, followed by their co-hydrolysis in a common solvent. The different hydrolysis rates of the individual alkoxides must be carefully managed, often through chemical modification with chelating agents, to ensure the formation of a homogeneous mixed-metal oxo-alkoxide gel. This intermediate is then subjected to thermal treatment (calcination) to remove the organic groups and crystallize the final this compound product. The physicochemical properties of these oxoalkoxide precursors differ significantly from the corresponding alkoxides and they are considered immediate precursors for oxide materials. researchgate.net

Electrodeposition Techniques for Thin Film Fabrication

Electrodeposition is a process that uses an electric current to reduce dissolved metal cations to form a coherent metal or metal oxide coating on an electrode. nasa.gov This technique is particularly useful for creating thin films on conductive substrates and is advantageous as it can operate at low temperatures and without hazardous compounds. osti.govnih.gov

Research has demonstrated the successful fabrication of stable uranium oxide films on boron-doped diamond (BDD) electrodes. osti.govnih.gov In this process, a film composed of a blend of uranium oxides with U(IV), U(V), and U(VI) oxidation states is deposited from a solution containing low-enriched uranium. osti.govnih.gov The electrodeposition on BDD results in smooth, uniform surfaces with fine particles of stable uranium oxides. nih.gov Studies on nickel substrates using uranyl nitrate solutions have also shown that in less acidic electrolytes (pH > 2.5), the deposit consists of uranyl hydroxyl compounds and uranium oxides. researchgate.net

The fabrication of a mixed this compound thin film via electrodeposition presents a significant challenge due to the differing electrochemical potentials of the two elements. Co-deposition would require carefully controlling the electrolyte composition (including soluble barium and uranium salts) and the applied potential to achieve simultaneous reduction and deposition of both oxide species. An alternative approach could involve the sequential deposition of ultra-thin layers of barium oxide and uranium oxide, followed by thermal annealing to promote interdiffusion and form the desired compound.

Table 2: Parameters for Electrodeposition of Uranium Oxide Films Data synthesized from studies on BDD and Ni substrates. osti.govnih.govresearchgate.net

| Parameter | Description | Details |

|---|---|---|

| Substrate | Conductive material for deposition | Boron-Doped Diamond (BDD), Nickel osti.govresearchgate.net |

| Electrolyte | Solution containing uranium ions | Uranyl Nitrate (UO₂(NO₃)₂) solution researchgate.net |

| pH | Acidity of the electrolyte | Less acidic (pH > 2.5) for oxide deposition researchgate.net |

| Applied Potential | Electrical potential driving deposition | Cathodic potentials (e.g., -1.8 V vs Ag/AgCl) researchgate.net |

| Temperature | Operating temperature of the cell | Can range from room temperature to ~60°C researchgate.net |

| Resulting Film | Composition of the deposited layer | Blend of UO₂, U(V), and U(VI) oxides osti.govnih.gov |

Melt Quenching Methods for Glassy Matrices Containing Barium and Uranium Oxides

Melt quenching is a conventional high-temperature method for producing glasses. frontiersin.org The process involves melting precursor materials together at high temperatures to form a homogeneous liquid, followed by rapid cooling (quenching) to prevent crystallization, thus trapping the material in an amorphous, glassy state. frontiersin.org This technique is widely used to create durable host matrices, such as barium borosilicate glass, for the immobilization of nuclear waste elements. researchgate.nethbni.ac.in

The preparation of barium borosilicate glasses containing uranium oxides is well-documented. researchgate.netresearchgate.net The synthesis involves mixing the raw materials, such as barium carbonate (BaCO₃), silicon dioxide (SiO₂), boric acid (H₃BO₃), and a uranium oxide (e.g., UO₃), and melting them at temperatures around 1373–1473 K. researchgate.net The molten liquid is then poured onto a steel plate or into a mold and quenched to form the glass.

Structural studies on these glasses reveal that at lower concentrations (up to 15 wt%), uranium ions act as network modifiers within the borosilicate glass structure. researchgate.netresearchgate.net This incorporation leads to a distortion of the glass network. researchgate.net However, when the concentration of uranium oxide exceeds this threshold, a separate uranium-containing phase begins to form. researchgate.net For instance, in a barium sodium borosilicate glass with over 25 wt% uranium oxide, a crystalline barium uranium silicate (B1173343) phase was found to separate from the glass matrix. researchgate.net

Table 3: Research Findings on Melt-Quenched Barium Borosilicate Glasses with Uranium Oxide Data sourced from structural and luminescence studies. researchgate.netresearchgate.net

| Glass System | Uranium Oxide Content | Key Findings |

|---|---|---|

| Barium Sodium Borosilicate | Up to 15 wt% | Uranium ions act as network modifiers. researchgate.net |

| Barium Sodium Borosilicate | > 15 wt% | A separate uranium-containing phase forms. researchgate.net |

| Barium Sodium Borosilicate | > 25 wt% | Crystalline barium uranium silicate phase separates. researchgate.net |

| Barium Borosilicate with ThO₂ | > 7.5 wt% | Phase separation of ThO₂ is observed. researchgate.net |

Advanced Structural Characterization and Crystallography

Crystalline Structures and Polymorphism of Barium Uranium Oxides

Barium uranium oxides form a diverse array of crystalline structures, ranging from relatively simple perovskite derivatives to complex layered and framework architectures. This structural versatility is a key feature of the Ba-U-O system.

Several ternary oxides in the barium-uranium-oxygen system adopt structures related to the perovskite (ABO₃) type. These compounds accommodate uranium in various oxidation states.

BaUO₃ : This compound contains uranium in the +4 or +5 oxidation state. acs.org It has been reported to have a distorted perovskite structure. osti.gov Different studies have identified orthorhombic and cubic polymorphs. researchgate.netmaterialsproject.org The ideal cubic perovskite structure for BaUO₃ has been a subject of study, with lattice parameters modeled based on ionic radii and valence electrons. nih.govcore.ac.uk

Ba₂UO₄ : This compound can be formed by the same methods as Strontium Uranate (Sr₂UO₄). researchgate.net

BaUO₄ : Barium monouranate features uranium in the +6 state. It has an orthorhombic crystal structure, which is isostructural with β-SrUO₄. dntb.gov.ua The structure consists of infinite layers of {(UO₂)O₂}²⁻, with oxygen atoms forming a distorted octahedral array around the uranium atom. The uranium atom is part of a linear uranyl group (UO₂)2+, with short U-O axial bonds of approximately 1.872 Å. Unlike the rhombohedral CaUO₄, BaUO₄ does not exhibit significant non-stoichiometry when heated in air up to 1373 K.

Table 1: Crystallographic Data for Select Barium Uranium Oxide Perovskite-Derivative Structures

| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

|---|---|---|---|---|---|

| Barium Uranate (IV) | BaUO₃ | Orthorhombic | Pnma | a=6.267, b=6.292, c=8.819 | materialsproject.org |

| Barium Uranate (VI) | BaUO₄ | Orthorhombic | - | - | dntb.gov.ua |

Layered architectures are prominent in the this compound family, particularly in hydrated and mixed-anion phases. In these structures, two-dimensional sheets of uranium oxide polyhedra are separated by interlayer species, which include barium cations and water molecules.

A notable example is the synthetic carnotite-type compound, Ba₂[(UO₂)₂Ti₂O₈], which has a layered structure determined from synchrotron and neutron diffraction data. arizona.edu Its structure consists of sheets of uranyl pentagonal bipyramids that share edges with dimers of TiO₅ square pyramids. These polyhedral sheets are separated by layers of barium atoms. arizona.edu

In the realm of uranium oxide hydrates (UOHs), barium ions act as intercalation cations between the layers. For instance, the mineral Billietite (BaO · 6UO₃ · 11H₂O) is a naturally occurring layered hydrous uranium oxide polymer where barium cations and interstitial water maintain the layer dimensions. Recent research has led to the synthesis of new layered UOH phases with barium. One such phase, UOH-Ba1, features corrugated uranyl oxide hydroxide (B78521) layers constructed from two types of pentagonal bipyramidal uranium polyhedra, with hydrated Ba²⁺ ions residing in the interlayer space. rsc.orgrsc.org These corrugated layers are uncommon but have been observed in other UOH compounds. rsc.org The bonding between the equatorial oxygen atoms of the uranyl polyhedra and the interlayer barium cations is weak, a unique feature of such corrugated structures. rsc.org

Beyond layered compounds, barium uranium oxides can form complex three-dimensional (3D) framework structures. These architectures are often built from the interconnection of uranium polyhedra, creating channels and cavities that accommodate barium ions. rsc.orgrsc.org

A prime example is the synthetic uranium oxide hydrate (B1144303) phase UOH-Ba2. rsc.orgresearchgate.net This compound has a complex 3D structure created by the linkage of six different types of uranium polyhedra. rsc.orgrsc.org The framework is composed of 1D and 2D arrays of both pentagonal and tetragonal uranyl polyhedra, which form narrow open channels that house the Ba²⁺ ions. rsc.org The formation of such open framework structures can be influenced by synthesis conditions, with similar 3D structures observed for UOH compounds containing other large cations like Sr²⁺ and Pb²⁺. rsc.orgacs.org

Another class of materials includes open framework uranyl vanadates, where the framework can exhibit properties like selective ion exchange. acs.org The structural hierarchy of uranyl phases, in general, can be classified based on the connectivity of polyhedra into isolated clusters, chains, sheets, and frameworks. arizona.edu The tendency to form sheets is strong, but cross-linking can lead to robust 3D frameworks. acs.orgarizona.edu

The interaction of barium ions with aqueous uranium species gives rise to a significant structural diversity of uranyl oxide hydrate (UOH) phases. rsc.orgresearchgate.net The study of these synthetic phases provides crucial insights into the geochemical weathering of uranium minerals like uraninite (B1619181) and the long-term behavior of spent nuclear fuel, where barium is a significant fission product. rsc.orgrsc.org

Hydrothermal synthesis has proven to be a successful method for creating novel UOH-Ba phases. rsc.org Researchers have synthesized and characterized new compounds, revealing unique structural motifs. rsc.orgrsc.org For example, the synthesis of UOH-Ba1 (a layered structure) and UOH-Ba2 (a 3D framework) highlights how different connectivity patterns can arise under controlled conditions. rsc.orgrsc.orgresearchgate.net UOH-Ba1 is built upon undulating uranyl oxide hydroxide layers, while UOH-Ba2 involves a more complex linking of six distinct uranium polyhedra creating channels for Ba²⁺ ions. rsc.org The presence of pentavalent uranium has also been identified in some of these phases, adding another layer of chemical complexity. rsc.orgrsc.org This diversity underscores the complex crystal chemistry of uranium in the presence of barium ions. rsc.org

Three-Dimensional Framework Architectures

Diffraction Techniques for Structural Elucidation

The intricate and often novel crystal structures of barium uranium oxides necessitate the use of advanced diffraction techniques for their complete determination.

For complex inorganic materials like barium uranium oxides, obtaining single crystals of sufficient size and quality for conventional X-ray diffraction can be challenging. Synchrotron radiation, with its high brightness and tunable wavelength, provides a powerful tool to overcome these limitations. researchgate.net

Electron Diffraction and Selected Area Electron Diffraction (SAED)

Electron diffraction, particularly Selected Area Electron Diffraction (SAED), is a valuable technique for the crystallographic analysis of individual micro- or nano-sized crystals of this compound. Performed within a Transmission Electron Microscope (TEM), SAED provides crystallographic information from localized regions of a sample.

This technique has been successfully applied to confirm the crystal structures of newly synthesized this compound hydrate phases. For the compound UOH-Ba1, SAED patterns were indexed to a triclinic P-1 space group, which was consistent with results obtained from single-crystal and powder XRD. rsc.org Similarly, for a related uranyl titanate, Ba₂[(UO₂)₂Ti₂O₈], SAED patterns of crushed single crystals were indexed to its known monoclinic structure, further confirming the findings from X-ray diffraction. capes.gov.br The technique is also routinely used to identify unknown uranium-bearing phases in complex environmental or geological samples. rsc.org In these cases, electron diffraction data are compared to literature XRD data for phase identification. rsc.org

Local Structure Probing via Spectroscopic Methods

While diffraction techniques provide information on the long-range average crystal structure, spectroscopic methods are essential for probing the local atomic environment around specific elements. Techniques like X-ray Absorption Spectroscopy offer detailed insights into coordination chemistry, oxidation states, and local geometric distortions that are not always apparent from diffraction data alone.

X-ray Absorption Spectroscopy (XAS): EXAFS and XANES Analysis

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to investigate the local geometric and electronic structure of absorbing atoms. The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). mdpi.comuu.nl

The XANES region, close to the absorption edge, is highly sensitive to the formal oxidation state and the coordination geometry (e.g., octahedral, tetrahedral) of the absorbing atom. xrayabsorption.org The EXAFS region, at higher energies, contains information about the number, type, and distances of neighboring atoms in the local coordination shells. minsocam.org

In barium uranium oxides, XAS is crucial for elucidating the local environment around both uranium and barium atoms. EXAFS analysis provides quantitative information on bond distances and coordination numbers (CN). For example, in the carnotite-type compound Ba₂[(UO₂)₂Ti₂O₈], structural analysis revealed that uranium is in a 7-fold coordination, forming a pentagonal bipyramidal geometry. arizona.edu The axial U-O bonds of the uranyl ion (UO₂)²⁺ were found to be short (1.808 Å and 1.828 Å), while the five equatorial U-O bonds were longer, ranging from 2.284 Å to 2.396 Å. arizona.edu In the same compound, the barium atoms are located between the uranyl titanate layers in an 11-fold coordination environment. arizona.edu

In the hydrated phase UOH-Ba2, the Ba²⁺ ion was found to be in a 10-fold coordination environment, bonded to eight uranyl oxygen atoms with Ba-O distances between 2.717(7) and 2.947(8) Å, and to two water molecules. rsc.org The uranium atoms in this complex structure exhibit multiple coordination environments, including pentagonal bipyramids and octahedra. rsc.org XANES studies on a series of ternary oxides including BaUO₃, Ba₂U₂O₇, and BaUO₄ have also been performed to investigate the uranium oxidation state and local structure. capes.gov.brresearchgate.net

The following table summarizes key coordination data for select this compound compounds.

| Compound | Atom | Coordination Number (CN) | Coordination Geometry | Neighbor Atom | Bond Distance (Å) | Reference |

|---|---|---|---|---|---|---|

| Ba₂[(UO₂)₂Ti₂O₈] | U | 7 | Pentagonal Bipyramid | O (axial) | 1.808 - 1.828 | arizona.edu |

| O (equatorial) | 2.284 - 2.396 | |||||

| Ba | 11 | - | O | - | arizona.edu | |

| UOH-Ba2 | U6 | 6 | Octahedral | O | 2.052 - 2.102 | rsc.org |

| Ba²⁺ | 10 | - | O | 2.717 - 3.306 |

The XANES portion of an XAS spectrum provides a fingerprint of the local atomic geometry and symmetry around the absorbing atom. The shape and energy of the absorption edge are directly related to the uranium oxidation state. For instance, in Ba₂[(UO₂)₂Ti₂O₈], XANES measurements at the U L₂-edge were used to confirm that uranium is exclusively in the hexavalent (U⁶⁺) state. arizona.educapes.gov.br In a separate study of a series of compounds including BaUO₃, Ba₂U₂O₇, and BaUO₄, XANES analysis indicated that the uranium ions are in a pure U⁵⁺ oxidation state. capes.gov.brresearchgate.net

High-Energy-Resolution Fluorescence-Detected XANES (HERFD-XANES) for Unoccupied Electronic States

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful tool for investigating the local atomic and electronic structures of materials. capes.gov.br Specifically, at the U L3-edge, the technique probes the transition of 2p3/2 core electrons to unoccupied 6d states, providing information sensitive to the formal oxidation state of uranium. acs.orgresearchgate.net

Studies on the BaUO3–Ba2U2O7–BaUO4 system using XANES have been compared with self-consistent real-space full multiple scattering analysis. capes.gov.br This comparison showed excellent agreement, confirming that uranium ions exist in a pure U5+ oxidation state in these compounds. capes.gov.br A low-energy shoulder observed in the U L3-edge XANES is identified as an intrinsic feature of the unoccupied 6d electronic states of U5+ ions. capes.gov.br Furthermore, specific double shoulder features at higher energies in the U L3-edge XANES can be indicative of a pure cubic perovskite structure. capes.gov.br

High-Energy-Resolution Fluorescence-Detected (HERFD) XANES offers enhanced spectral resolution by effectively removing core-hole lifetime broadening. acs.orgscispace.com This allows for a more accurate determination of pre-edge features and their intensities. scispace.com For uranium compounds, HERFD-XANES at the U L3-edge can reveal a pre-edge feature due to the 2p3/2→5f quadrupole transition. researchgate.net While this feature's sensitivity to the local environment makes it complex for unambiguously determining the oxidation state, U M4-edge HERFD-XANES is considered a more direct method for this purpose. researchgate.netarxiv.org The combination of HERFD-XANES with theoretical calculations, such as Ligand Field Density Functional Theory (LFDFT), provides a powerful approach to understanding the fine structure of the unoccupied 5f electronic states in actinide oxides. osti.gov

Raman Spectroscopy for Vibrational Modes and Lattice Distortions

Raman spectroscopy is a non-destructive technique that measures the inelastic scattering of monochromatic light to probe the vibrational modes of a material. spectroscopyworld.com It is highly sensitive to the local atomic arrangements and can be used to identify different oxide phases and characterize lattice distortions.

In the study of uranium oxides, Raman spectroscopy is essential for identifying characteristic vibrational modes. researchgate.net For instance, uranyl (UO2)2+ containing compounds exhibit strong symmetric stretching vibrations (ν1) typically in the 700-900 cm⁻¹ region. researchgate.net The exact position of these bands can be used to calculate U-O bond lengths. researchgate.net

For uranium oxide hydrates containing barium, such as the mineral Billietite, Raman spectroscopy helps to elucidate the complex structure involving (UO2)2+ stretching and bending vibrations, U-OH bending, and water molecule modes. researchgate.netrsc.org In newly synthesized this compound hydrate phases, Raman analysis is crucial for identifying vibrational modes and confirming structural details revealed by diffraction techniques. rsc.orgrsc.org Studies on uranium oxides like UO2 show a characteristic intense T2g band around 445 cm⁻¹, corresponding to the asymmetrical O–U stretching vibration. spectroscopyworld.comcsic.es The position of this peak is sensitive to the mass of the actinide, lattice defects, and oxidation state. spectroscopyworld.comcsic.es

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a material, identifying the characteristic vibrational modes of its chemical bonds. kns.org In the context of barium uranium oxides, FTIR is used to identify the presence of specific functional groups and oxide phases.

The analysis of uranium oxides often involves monitoring specific absorption bands. For example, U3O8 is characterized by peaks around 487 cm⁻¹, 517 cm⁻¹, and 712-735 cm⁻¹, while UO2 typically shows no specific peaks in the mid-IR range. kns.orgscielo.br This distinction allows FTIR to be used as a supplementary method to XRD for phase characterization, particularly in identifying the presence of higher oxides like U3O8 in a UO2 matrix. kns.orgscielo.br

In complex systems like barium-containing uranium oxide hydrates, FTIR spectra can reveal the presence of water molecules and hydroxyl groups, complementing data from other techniques like Raman spectroscopy. rsc.org For perovskite structures such as barium zirconate (BaZrO3), which is analogous to some barium uranate structures, FTIR spectra show vibrational modes of Ba-O and other metal-oxide bonds. researchgate.net The specific absorption peaks for M-O vibrations in uranium oxides are generally found in the 400 cm⁻¹ to 1000 cm⁻¹ range. kns.org

| Compound/System | Technique | Observed Peaks/Features (cm⁻¹) | Interpretation |

| Uranium Oxides | FTIR | 487, 517, 712-735 | Characteristic peaks for U3O8. kns.orgscielo.br |

| Uranyl Compounds | Raman | 700-900 | Strong ν1 symmetric stretching of (UO2)2+. researchgate.net |

| UO2 | Raman | ~445 | T2g asymmetric O-U stretching vibration. spectroscopyworld.comcsic.es |

| UO2 | Raman | ~575 | LO mode, active due to defects. csic.es |

| UO2 | Raman | ~1145 | 2LO overtone. csic.es |

This table presents a summary of key vibrational modes observed in uranium oxides using Raman and FTIR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ²⁹Si, ¹¹B MAS NMR in glass systems)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environment of specific nuclei. While direct NMR studies on crystalline this compound are not widely reported in the provided search results, the technique is extensively applied to uranium-containing glass systems, which can provide contextual insights.

In barium sodium borosilicate glasses, for instance, ¹¹B and ²⁹Si Magic Angle Spinning (MAS) NMR are used to investigate the structural role of uranium. ias.ac.inresearchgate.net These studies have shown that uranium ions can act as network modifiers within the glass structure. ias.ac.inresearchgate.net At lower concentrations (up to 15 wt%), uranium ions are incorporated into the borosilicate network, causing distortions revealed by changes in the structural units of silicon and boron. researchgate.netresearchgate.net Beyond this concentration, a separate uranium-containing phase may form. ias.ac.inresearchgate.net The incorporation of uranium oxide is associated with an increase in the relative concentration of Q² structural units of silicon, indicating a distortion of the borosilicate network. researchgate.net

Although the outline specifies ²⁹Si and ¹¹B MAS NMR, which are relevant for silicate (B1173343) and borate (B1201080) glasses, the principles of NMR are broadly applicable. For example, ¹⁷O NMR has been used to study hydrous uranium oxide compounds, providing information on hydrolysis products. The application of solid-state NMR is crucial for understanding the structure of amorphous materials like nuclear waste glasses, where it can decipher intermediate-range order and the impact of additives like uranium. cea.frcea.fr

Microstructural and Morphological Analysis

The analysis of the microstructure and morphology of this compound provides critical information about the material's synthesis, grain structure, and elemental distribution. Electron microscopy techniques are central to these investigations.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS)

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. It provides detailed information about the surface topography and morphology, such as particle size and shape. saip.org.za When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also perform elemental analysis. thermofisher.comwikipedia.org EDS detects the characteristic X-rays emitted from the sample as a result of electron beam excitation, allowing for the identification and quantification of the elements present. libretexts.orgoxinst.com

In the study of uranium oxides, SEM is used to characterize the morphology of synthesized powders and sintered pellets. saip.org.zadntb.gov.ua For example, studies on uranium ore concentrates (UOCs) have used SEM to reveal agglomerations of homogenous spherical particles, irregular particles, and plate-like structures with average particle sizes ranging from 0.1 to 0.2 µm. saip.org.za

For hydrothermally synthesized uranium oxide hydrates containing barium, SEM imaging has shown distinct crystal morphologies, such as needle-like or block-like crystals. rsc.org EDS multipoint analyses of these samples confirm the presence of uranium, barium, and oxygen and can determine the elemental ratios (e.g., U/Ba). rsc.org In other complex uranium compounds, SEM/EDS is used to confirm the presence of expected elements and analyze their distribution. osti.gov For instance, an analysis of BaO nanoparticles confirmed the elemental composition with an average weight percentage of 79.61% Barium and 20.39% oxygen. chemistryjournal.net

| Sample | Technique | Findings |

| Uranium Ore Concentrates | SEM | Agglomerated particles (spherical, irregular, plate-like); size 0.1-0.2 µm. saip.org.za |

| Uranium Ore Concentrates | EDS | Confirmed >70 wt% Uranium, stoichiometry close to UO4. saip.org.za |

| UOH-Ba1 (Uranium Oxide Hydrate) | SEM | Needle-like crystal morphology. rsc.org |

| UOH-Ba2 (Uranium Oxide Hydrate) | SEM | Block-like crystal morphology. rsc.org |

| UOH-Ba1 / UOH-Ba2 | EDS | Confirmed presence of U, Ba, O; determined U/Ba ratios. rsc.org |

| BaO Nanoparticles | EDS | Average wt%: 79.61% Ba, 20.39% O. chemistryjournal.net |

This table summarizes morphological and elemental findings from SEM and EDS analyses of this compound and related materials.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)

Transmission Electron Microscopy (TEM) provides much higher resolution images than SEM by transmitting electrons through an ultrathin sample. pnnl.gov It can reveal details about the internal structure, crystallinity, and lattice defects. researchgate.net High-Resolution TEM (HRTEM) is a mode of TEM that allows for the direct imaging of the atomic lattice of a crystalline material. jeol.com

TEM analysis of newly synthesized uranium oxide hydrates with barium (UOH-Ba) has been used to further characterize the crystalline materials. rsc.org Specimens are typically prepared by crushing the crystals and dispersing them on a support grid for analysis. rsc.org Selected Area Electron Diffraction (SAED), a technique available in TEM, provides diffraction patterns that give information about the crystal structure. researchgate.net

HRTEM allows for the visualization of lattice fringes, confirming the single-crystalline nature of nanoparticles and providing lattice parameter measurements. researchgate.net In the broader context of nuclear materials research, TEM is invaluable for studying interfacial behavior and structural details at the nanoscale. pnnl.govnih.gov For example, while not specific to this compound, studies on other actinide oxides like UO2 have utilized TEM to confirm amorphization within ion tracks and to analyze nanoparticle structures. researchgate.net The combination of imaging, diffraction (SAED), and spectroscopy (EDS can also be integrated with TEM) makes TEM a comprehensive tool for nanoscale structural and chemical characterization. researchgate.netstuba.skcnpem.br

Electronic Structure, Oxidation States, and Bonding Environments

Determination and Speciation of Uranium Oxidation States in Barium Uranium Oxides (U(IV), U(V), U(VI), and Mixed-Valence Systems)

X-ray Absorption Near Edge Structure (XANES) is a powerful technique for determining uranium oxidation states. researchgate.netuu.nl Studies on compounds like BaUO3, Ba2U2O7, and BaUO4 have utilized XANES to probe the electronic structure. capes.gov.br For instance, analysis of the U L3 edge XANES spectra for these compounds, supported by theoretical calculations, has confirmed the presence of a pure U(V) oxidation state. capes.gov.br The energy of the absorption edge in a XANES spectrum is sensitive to the formal oxidation state of the uranium cations. researchgate.net Shifts in the absorption edge energy can distinguish between U(IV), U(V), and U(VI). The shift from U(V) to U(VI) is typically in the range of 0.8 to 2.0 eV, while the difference between U(IV) and U(VI) is around 3.0 to 4.0 eV. researchgate.net

In some barium uranium oxide hydrates, both U(V) and U(VI) can coexist. rsc.org For example, in the compound designated as UOH-Ba2, diffuse reflectance spectroscopy confirmed the presence of pentavalent uranium in an octahedral coordination environment. rsc.orgresearchgate.net This mixed-valence state is a notable feature, as it is relatively rare in uranium oxide hydrate (B1144303) systems. rsc.org The presence of U(V) is identified by a sharp absorption band in the near-infrared region, a characteristic of its 5f¹ electronic configuration. rsc.org In contrast, other related compounds like UOH-Ba1 exclusively contain U(VI). rsc.org

Mixed valency of U(IV) and U(V) has also been suggested in more complex barium uranium oxysulfides, which are synthesized from this compound precursors. osti.gov Bond valence sum calculations for these compounds have indicated uranium oxidation states between +4.3 and +4.5, supporting the mixed-valence hypothesis. osti.gov

The following table summarizes the determined uranium oxidation states in various this compound compounds.

| Compound/System | Determined Uranium Oxidation State(s) | Method of Determination |

| BaUO3, Ba2U2O7, BaUO4 | U(V) | X-ray Absorption Near Edge Structure (XANES) capes.gov.br |

| UOH-Ba1 | U(VI) | Bond Valence Sum (BVS), Diffuse Reflectance Spectroscopy rsc.org |

| UOH-Ba2 | U(V) and U(VI) | Diffuse Reflectance Spectroscopy, Bond Valence Sum (BVS) rsc.orgresearchgate.net |

| Ba6Co6U0.91S13.5O0.5 | U(IV)/U(V) (mixed) | Bond Valence Sum (BVS) osti.gov |

| Ba5.47K0.53Zn6US13.5O0.5 | U(IV)/U(V) (mixed) | Bond Valence Sum (BVS) osti.gov |

Electronic Band Structure and Density of States

The electronic band structure and density of states (DOS) provide fundamental insights into the electronic properties of barium uranium oxides.

Theoretical Modeling using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jkps.or.krijresonline.com While specific DFT studies solely on this compound are not extensively detailed in the provided results, the methodology is widely applied to uranium oxides in general. jkps.or.krresearchgate.net These calculations help in understanding the band gap, the nature of chemical bonding, and the contribution of different orbitals to the electronic states. jkps.or.kr For instance, in UO2, DFT calculations that include a Hubbard U term (DFT+U) correctly predict an insulating ground state, which standard DFT fails to do. jkps.or.krijresonline.com These calculations show that the states near the Fermi level are dominated by U 5f orbitals, which are crucial for determining the electronic and magnetic properties. jkps.or.kr Similar theoretical approaches are applicable to barium uranium oxides to elucidate their electronic band structure and density of states.

Correlation with XANES Spectra

XANES spectra are directly related to the unoccupied density of states of a material. uu.nlmdpi.com The features in a XANES spectrum, particularly in the near-edge region, correspond to the electronic transitions from a core level to unoccupied states. uu.nl Therefore, theoretical calculations of the electronic band structure and density of states can be used to interpret and simulate experimental XANES spectra.

For barium uranium oxides, a very good agreement has been found between measured U L3 edge XANES spectra and calculations based on a self-consistent real-space full multiple scattering analysis. capes.gov.br This correlation confirms the interpretation of the spectral features. For example, a low-energy shoulder in the U L3 edge XANES of U(V) compounds is an intrinsic feature of the unoccupied 6d electronic states of the U⁵⁺ ions. capes.gov.br Furthermore, specific double shoulder features at higher energies in the XANES spectra can be indicative of a pure cubic perovskite structure. capes.gov.br The ability to accurately model these features provides confidence in the determination of both the oxidation state and the local coordination environment of uranium. nih.gov

Charge Transfer Mechanisms and Local Electronic Transitions

Charge transfer mechanisms in barium uranium oxides are closely linked to their electronic structure and the presence of mixed-valence uranium. The electronic spectra of these compounds often exhibit broad and strong absorption bands that are characteristic of charge transfer transitions. rsc.org In the case of U(VI) containing compounds, these transitions are a prominent feature in the UV-vis region of the spectrum. rsc.org

In mixed-valence systems like UOH-Ba2, which contains both U(V) and U(VI), local electronic transitions specific to each uranium ion can be observed. rsc.org The presence of U(V) gives rise to a sharp absorption band in the near-infrared region, which is attributed to an f-f electronic transition within the 5f¹ configuration of the U⁵⁺ ion. rsc.org This is a distinct feature that allows for the spectroscopic identification of pentavalent uranium.

Furthermore, the interaction between different metal centers can influence charge transfer processes. In heterobimetallic complexes containing uranium and another metal like barium, the secondary metal cation can rationally influence the electronic properties of the uranyl moiety. rsc.orgchemrxiv.org

Coordination Geometry and Bond Valence Sum (BVS) Analysis

The coordination environment of uranium and barium ions in the crystal structure of barium uranium oxides is a key determinant of their stability and properties. Uranium in these oxides can adopt various coordination geometries. In many hexavalent uranium compounds, the uranium atom is part of a linear uranyl ion (UO₂) ²⁺, which is then further coordinated by four, five, or six oxygen atoms in the equatorial plane, leading to tetragonal, pentagonal, or hexagonal bipyramidal geometries, respectively. rsc.org

In the layered compound UOH-Ba1, uranium is found in two types of pentagonal bipyramidal polyhedra. rsc.org In the more complex 3D structure of UOH-Ba2, uranium exhibits multiple coordination environments, including pentagonal bipyramids, a square bipyramid, and an octahedral geometry. rsc.org The Ba²⁺ ions in these structures are typically located in interlayer spaces or channels and have high coordination numbers, for instance, a 10-fold coordination in UOH-Ba2. rsc.org

Bond Valence Sum (BVS) analysis is a valuable tool for estimating the oxidation states of atoms in a crystal structure based on their bond lengths. govst.eduwikipedia.org The BVS is calculated by summing the bond valences of all the bonds from a central atom to its coordinating neighbors. The calculated sum should be close to the formal oxidation state of the atom. govst.edu

For barium uranium oxides, BVS calculations have been instrumental in confirming the oxidation states of uranium and barium. rsc.orggeoscienceworld.org For example, in UOH-Ba1, the BVS values for uranium were calculated to be around 6.60, confirming the U(VI) state, while the value for barium was approximately 2.14, consistent with Ba²⁺. rsc.org In the mixed-valence compound UOH-Ba2, BVS analysis suggested that some uranium sites were pentavalent (U(V)) with BVS values around 5.66 and 5.78, while others were hexavalent. rsc.org This was subsequently confirmed by spectroscopic methods. rsc.org

The following table provides examples of coordination environments and BVS results for selected this compound compounds.

| Compound | Atom | Coordination Geometry | Bond Valence Sum (vu) | Inferred Oxidation State |

| UOH-Ba1 | U1, U2 | Pentagonal Bipyramid | 6.60, 6.59 | +6 rsc.org |

| Ba1 | 10-fold | 2.14 | +2 rsc.org | |

| UOH-Ba2 | U1 | Square Bipyramid | 5.66 | +5 rsc.org |

| U2-U5 | Pentagonal Bipyramid | ~6 (indicative) | +6 rsc.org | |

| U6 | Octahedral | 5.78 | +5 rsc.org | |

| Ba | 10-fold | 2.21 | +2 rsc.org | |

| Ba2[(UO2)2Ti2O8] | U | Pentagonal Bipyramid | 6.13 | +6 geoscienceworld.org |

| Ba | - | 1.75 | +2 geoscienceworld.org |

Defect Chemistry and Non-Stoichiometry in this compound Systems

Non-stoichiometric compounds are those whose elemental composition cannot be represented by a ratio of small integers. wikipedia.org This phenomenon is common in metal oxides and arises from point defects in the crystal lattice, such as vacancies or interstitial atoms. wikipedia.org The defect chemistry of uranium oxides is particularly important for their application as nuclear fuels. daneshyari.com

In the broader context of uranium oxides, non-stoichiometry is well-documented. For example, UO₂ can accommodate excess oxygen atoms in interstitial sites, leading to hyperstoichiometric UO₂₊ₓ. This excess oxygen can be accommodated by the formation of uranium vacancies to maintain charge neutrality. daneshyari.com The concentration of these defects is a function of temperature and oxygen partial pressure. daneshyari.com

While specific studies on the defect chemistry of simple barium uranium oxides are not extensively covered in the provided search results, the principles derived from binary uranium oxides are applicable. The existence of mixed-valence states in some barium uranium oxides is intrinsically linked to non-stoichiometry. For instance, the formation of U(V) alongside U(VI) implies a charge compensation mechanism that can be related to defects in the oxygen or cation sublattices. The compound BaUO₃₊ₓ is an example of a non-stoichiometric this compound. materialsproject.orgacs.orgacs.org The non-stoichiometry in yttrium barium copper oxide (YBa₂Cu₃O₇₋ₓ), a well-known superconductor, highlights how variations in oxygen content can dramatically affect a material's properties. wikipedia.org Similar effects can be anticipated in this compound systems. The study of how fission products like barium behave in uranium oxide fuel also touches upon the concepts of defect chemistry and the formation of new phases. tandfonline.com

Oxygen Vacancies and Their Impact on Structure and Reactivity

In perovskite-type oxides such as this compound (BaUO₃), the presence and concentration of point defects, particularly oxygen vacancies, are crucial in determining the material's structural stability and chemical reactivity. The formation of these vacancies is intrinsically linked to the charge compensation mechanisms within the crystal lattice. For instance, the dissolution of barium oxide (BaO) into the BaUO₃ structure is accommodated by the creation of anion vacancies to maintain charge neutrality. Lattice minimization calculations indicate that the energetically favorable defect mechanism involves the substitution of barium into both barium and uranium sites, which is compensated by the formation of oxygen vacancies.

The stabilization of BaUO₃ can occur through the oxidation of U⁴⁺ ions, a process facilitated by the formation of metal vacancies rather than oxygen interstitials. The concentration of these vacancies is highly dependent on the surrounding oxygen potential (oxygen partial pressure). For example, the saturation concentration of BaO in the BaUO₃ structure is governed by the oxygen pressure, which in turn controls the formation of uranium vacancies. In non-stoichiometric BaUO₃₊ₓ, these defects are not isolated but can lead to significant structural modifications. The incorporation of excess BaO, leading to compositions like Ba₁₊yUO₃₊ₓ, results in a gradual increase in the unit cell volume up to the solubility limit.

The primary defect chemistry in BaUO₃ is dominated by anti-site disorder, where a lattice A-site ion (Ba²⁺) moves into a uranium vacancy on the B-site. This process is energetically favorable and is a key mechanism for accommodating non-stoichiometry. The presence of oxygen vacancies can also influence the material's electronic properties. In similar perovskite oxides like barium titanate (BaTiO₃), oxygen vacancies can create defect states within the band gap, leading to increased electronic conductivity and leakage current. aip.org These states can modify the dielectric and ferroelectric properties of the material. aip.org While stoichiometric BaUO₃ has a very low equilibrium oxygen potential, practical synthesis and handling often lead to oxygen uptake, resulting in an oxygen-hyperstoichiometric phase with uranium vacancies.

Table 1: Defect Mechanisms in this compound

The following table summarizes key defect mechanisms in the this compound system based on experimental and computational findings.

| Defect Process | Description | Charge Compensation Mechanism | Structural Impact | Source |

| BaO Dissolution | Solid solution of BaO in BaUO₃. | Formation of oxygen vacancies (half an oxygen vacancy per BaO unit dissolved). | Gradual increase in unit cell volume with BaO content. | |

| Oxidation/Non-stoichiometry | Stabilization of BaUO₃ occurs via oxidation of U⁴⁺ to higher valence states. | Formation of metal vacancies (primarily uranium vacancies) rather than oxygen interstitials. | Barium ions can occupy uranium vacancies (anti-site disorder). | |

| Oxygen Potential Influence | The concentration of uranium vacancies is governed by the oxygen partial pressure. | Controls the extent of non-stoichiometry and BaO solubility. | Affects phase stability and formation of secondary phases. |

Influence of Doping on Lattice Defects and Electronic Properties

Doping, the intentional introduction of impurity atoms, is a powerful method to modify the lattice defect chemistry and tailor the electronic properties of this compound and related perovskites. The way a dopant incorporates into the A²⁺B⁴⁺O₃ perovskite structure dictates the type and concentration of defects that are formed. core.ac.uk If a trivalent dopant (M³⁺) substitutes for the B-site cation (U⁴⁺ in this case), oxygen vacancies are typically created to maintain charge balance. core.ac.uk Conversely, substitution on the A-site (Ba²⁺) would necessitate the formation of negatively charged defects like cation vacancies. core.ac.uk

In the this compound system, excess barium can itself be considered a dopant. The gradual placement of Ba²⁺ ions into uranium vacancies on the B-site is a critical defect mechanism. This anti-site disorder is accompanied by the oxidation of uranium from U⁴⁺ towards U⁵⁺ and U⁶⁺ to maintain charge neutrality, forming a continuous series from BaUO₃ to Ba₂(Ba,U)O₆ (also written as Ba₃UO₆).

Table 2: Effects of Doping on Perovskite-Related Oxides

This table provides examples of how different dopants affect the lattice structure and electronic properties of perovskite oxides and their components, offering insights into potential effects in this compound.

| Host Material | Dopant | Dopant Site | Impact on Lattice Structure | Impact on Electronic Properties | Source |

| BaUO₃ | Ba²⁺ | U⁴⁺ (B-site) | Anti-site disorder; gradual increase in unit cell volume. | Oxidation of U⁴⁺ to U⁵⁺/U⁶⁺. | |

| UO₂ | Gd³⁺ | U⁴⁺ | Lattice contraction; formation of oxygen vacancy (Ov) clusters. | Minor impact on electrochemical reactivity due to competing effects of Ov and lattice contraction. | surfacesciencewestern.com |

| BaTiO₃ | Y³⁺ | Ba²⁺ (A-site) or Ti⁴⁺ (B-site) | Lattice distortion; modification of Ba-O and Ti-O bond lengths. | Induces shift in conduction band; enhances dielectric constant. | nih.gov |

| BaTiO₃ | Cr³⁺ | Ti⁴⁺ (B-site) | Induces cubic-to-tetragonal phase transition; lattice distortions. | Creates additional electronic states, reducing the optical band gap from 3.168 eV to 2.604 eV (at 5% doping). | mdpi.com |

| BaTiO₃ | Mn³⁺/Nb⁵⁺ | Ti⁴⁺ (B-site) | Mn³⁺ is Jahn-Teller distorted; Nb⁵⁺ off-centers, stabilizing ferroelectricity. | Mn³⁺ creates mid-gap states, lowering the band gap; Nb⁵⁺ acts as a charge compensator. | diva-portal.org |

Advanced Functional Applications and Performance

Application in Nuclear Fuel Cycle and Waste Management

The nuclear fuel cycle encompasses the entire process from mining uranium to the disposal of nuclear waste. world-nuclear.orgdiis.dk Barium uranium oxide plays a crucial role in several stages of this cycle, particularly in the management of spent nuclear fuel and the immobilization of radioactive waste.

Spent nuclear fuel contains a complex mixture of actinides and fission products generated during the fission process. osti.govamazonaws.com Barium is a significant fission product of uranium-235. world-nuclear.orgbritannica.comwikidoc.org The ability of certain crystalline structures to incorporate these radioactive elements into their lattice is a critical aspect of waste management. Barium uranate and similar perovskite-type structures are known for their capacity to accommodate a wide range of cations, including various actinides and fission products. frontiersin.orgaesj.net This is due to the flexible nature of the perovskite structure, which can host different elements at specific sites within its crystal lattice. nih.gov For instance, the 'A' site in the hollandite structure, a component of some ceramic waste forms, can accommodate large cations like cesium and barium. nih.gov Thermodynamic calculations and post-irradiation examinations of irradiated oxide fuels have shown that barium can react with other elements like zirconium to form multi-component oxides, such as BaZrO₃, within the fuel pellet. aesj.net This sequestration of radioactive isotopes within a stable crystalline phase is a key principle behind the development of advanced ceramic waste forms. warwick.ac.uk

The long-term disposal of spent nuclear fuel in geological repositories requires a thorough understanding of how the fuel will behave over thousands of years. osti.goviaea.org Barium, being an abundant fission product, is expected to play a significant role in the alteration of spent nuclear fuel upon contact with groundwater. rsc.org The study of natural uranium ore deposits, like the Oklo natural reactors, provides valuable insights into the long-term behavior of spent fuel. osti.gov Research on the interaction of uranium oxide with barium ions has revealed the formation of various barium uranate compounds, which can influence the mobility of uranium and other radionuclides in a repository environment. rsc.org The formation of stable, low-solubility phases like barium uranate can help to retard the release of radionuclides into the surrounding geology. acs.org Geochemical modeling and the study of natural analogues are crucial for predicting the long-term performance of spent fuel and ensuring the safety of geological disposal. osti.gov

Ceramic waste forms are being developed as a robust alternative to borosilicate glass for the immobilization of high-level radioactive waste. frontiersin.orgwarwick.ac.uk These materials are designed to incorporate radionuclides into durable crystalline phases, effectively locking them away for geological timescales. nih.gov Barium-containing ceramics, such as those based on hollandite (BaAl₂Ti₆O₁₆) and perovskite (CaTiO₃), are prominent candidates for this purpose. frontiersin.orgresearchgate.net These ceramic matrices can immobilize a wide range of radionuclides, including fission products like cesium and strontium, as well as actinides. frontiersin.orgnih.gov The development of these waste forms involves synthesizing and characterizing the ceramic materials to ensure their chemical durability and resistance to radiation damage. frontiersin.orgresearchgate.net Barium uranate itself has been studied in the context of nuclear waste management due to its ability to form stable solid solutions with other actinide oxides. ontosight.ai The goal is to create a waste form where radionuclides are incorporated into specific atomic positions within the crystal structure, providing a high degree of containment. warwick.ac.uk

Role in Spent Nuclear Fuel Alteration and Geochemical Behavior in Repositories

Thermionic Emitters and Electron Emission Characteristics

This compound has been investigated for its potential use in thermionic emitters, devices that convert heat directly into electricity or produce electron beams. aip.orgdtic.mildtic.mil These emitters typically consist of a material with a low work function that, when heated, releases a significant stream of electrons. kimballphysics.com

Research has shown that emitters fabricated from various concentrations of barium oxide (BaO) and uranium dioxide (UO₂) dispersed in a tungsten or rhenium matrix can achieve high electron current densities, on the order of 10 A/cm². aip.orgdtic.mil The performance of these emitters is closely tied to the composition and the operating temperature.

Table 1: Thermionic Emission Properties of this compound-Based Emitters

| Emitter Composition System | Operating Temperature (°C) | Achievable Current Density (A/cm²) | Measured Work Function (eV) at 1100°C | Barium Transpiration Rate (µg/cm²·h) at 1200°C | Reference |

| BaO-UO₂-W | up to 1400 | ~10 | 2.03 - 2.56 | 20 | aip.orgdtic.mil |

| BaO-UO₂-Re | 1100 - 1300 | 1 - 10 | - | - | dtic.mildtic.mil |

The work function, a measure of the energy required to remove an electron from the surface, is a critical parameter for thermionic emitters. For BaO-UO₂ systems, work functions have been measured to be in the range of 2.03 to 2.56 eV at 1100°C, with higher barium content generally leading to lower work functions and higher emission currents. aip.orgdtic.mil The stability of the emitter is also crucial, and studies have evaluated the transpiration (evaporation) rate of barium. It was found that the barium transpiration rate was lower from a BaUO₃+UO₂ system compared to a BaUO₃+BaO system, indicating the importance of the specific chemical phase of the this compound. aip.org

Catalytic Performance of Uranium-Doped Barium Oxide Materials

The catalytic properties of metal oxides are widely exploited in various industrial chemical processes. While research specifically on the catalytic performance of this compound is limited, studies on related materials suggest potential applications. Doping barium-based materials or using uranium oxides as catalysts or supports has shown promise in several areas.

For instance, uranium-doped graphene has demonstrated significant electrocatalytic activity for the reduction of oxygen and hydrogen peroxide. acs.org Nano-gold catalysts supported on uranium oxide have been used for the selective oxidation of benzyl (B1604629) alcohol. chemistryjournal.net Furthermore, rhodium-doped barium titanate, a perovskite with a structure related to barium uranate, has been shown to act as a photocatalyst for hydrogen evolution. acs.org The surface of materials like MXenes, which can be used for the removal of heavy metals including uranium and barium, possess functionalities that allow them to coordinate with metal ions, suggesting a basis for catalytic activity. researchgate.net These examples indicate that the combination of barium and uranium in an oxide matrix could lead to novel catalytic properties, a field that warrants further investigation.

Potential for Neutron Detection Applications

The exploration of new materials for effective neutron detection is a significant area of research, driven by the need for alternatives to Helium-3 based detectors and the demand for more compact and robust detection systems. osti.gov Within this context, uranium compounds, including the theoretical potential of this compound, are being investigated for their applicability in direct-conversion semiconductor neutron detectors. osti.gov

The fundamental principle behind using uranium-based compounds for neutron detection lies in the nuclear fission of uranium isotopes. When a neutron is captured by a uranium nucleus (such as Uranium-235 or Uranium-238), it can induce fission, releasing a substantial amount of energy, typically exceeding 165 MeV. osti.gov This energy is primarily deposited locally in the material by the resulting fission fragments. osti.gov In a semiconductor material, this deposited energy creates a cascade of electron-hole pairs, which can be collected by applying an electric field, generating a detectable electrical signal. osti.gov The large energy release from a fission event offers the potential for excellent discrimination against background noise and gamma radiation. osti.gov

Research into uranium-based neutron detectors has primarily focused on uranium oxides like uranium dioxide (UO₂) and triuranium octoxide (U₃O₈), which are known to exhibit semiconducting properties. osti.gov These materials are being explored for the fabrication of direct-conversion detectors, where the semiconductor material itself is the neutron-reactive medium. osti.govosti.gov This approach contrasts with indirect-conversion detectors, where a separate neutron-reactive layer (like Boron-10 or Lithium-6) is placed in contact with a semiconductor. osti.gov

While specific research into this compound for this application is not extensively documented in publicly available literature, its constituent components suggest its potential relevance. Barium uranates, such as BaUO₃ and BaU₂O₇, are known ternary oxides of uranium. wikipedia.org The synthesis of these compounds has been documented, for instance, through the thermal decomposition of barium uranyl acetate (B1210297) to form microcrystalline barium diuranate (BaU₂O₇). wikipedia.org The presence of uranium makes it a candidate for the fission-based detection mechanism described above.

Studies on uranium dioxide-based detectors provide insight into the potential performance characteristics that could be expected from uranium-based semiconductor detectors. Research has involved the fabrication of Schottky diodes from both thin films and single crystals of UO₂. osti.gov Simulations and experimental work with these devices are aimed at characterizing their neutron sensitivity and efficiency.

For instance, simulations using GEANT4, a toolkit for the simulation of the passage of particles through matter, have been conducted to predict the energy deposition from fission fragments within UO₂. These simulations indicate that even in very thin layers of the material (e.g., 1 micron), the minimum energy deposited by a fission event is around 20 MeV, which is significantly higher than the energy deposited by typical background radiation. osti.gov This high energy deposition is a key feature for achieving a high signal-to-noise ratio.

The following table summarizes simulated neutron fission efficiencies for depleted uranium dioxide (DUO₂) samples, providing a reference for the potential performance of uranium-based detectors.

| Neutron Energy | Fission Efficiency per Incident Neutron |

| Thermal Neutrons | Approximately 1 x 10⁻⁵ |

| Fast Neutrons (10 MeV) | Approximately 1 x 10⁻⁵ |

| Data sourced from simulations of depleted UO₂ samples. osti.gov |

It is important to note that the efficiency values are for depleted uranium, which has a lower concentration of the highly fissile U-235 isotope. osti.gov The use of uranium enriched in U-235 would significantly increase the thermal neutron detection efficiency.

The investigation into uranium compounds for neutron detection is ongoing, with a focus on improving material quality and device fabrication techniques to realize their full potential. osti.gov While direct experimental data for this compound in this application is not yet available, the foundational research on other uranium oxides provides a strong basis for its consideration as a potential next-generation neutron detection material.

Synthesis Structure Property Relationships and Doping Effects

Influence of Doping Elements (e.g., Nd, Gd, La, Th, Sm, Ti, Fe) on Structural Stability and Electronic States

The introduction of various doping elements into the barium uranium oxide lattice can significantly alter its structural and electronic characteristics. The specific effects depend on the dopant's ionic radius, oxidation state, and concentration.

Titanium (Ti): Titanium can be incorporated into the this compound system, forming distinct compounds. One such example is Ba₂[(UO₂)₂Ti₂O₈], which possesses a carnotite-type layered structure. arizona.edu In this compound, sheets of uranyl pentagonal bipyramids share edges with dimers of TiO₅ square pyramids, and these layers are separated by barium atoms. arizona.edu The presence of Ti⁴⁺ stabilizes this unique crystal structure, which is different from the simpler perovskite structure of BaUO₃. This demonstrates that Ti doping is not a simple substitution but leads to the formation of new, complex phases with distinct structural and electronic properties. arizona.edu

Iron (Fe): Iron doping in perovskite oxides like BaTiO₃ provides insight into its potential effects on this compound. When BaTiO₃ is doped with iron, the Fe ions can substitute for Ti⁴⁺. sci-hub.se At low concentrations, this substitution can maintain the tetragonal lattice symmetry, but at higher concentrations, it can induce a phase transition to a hexagonal structure. sci-hub.se This structural change is accompanied by a decrease in the lattice constant for the tetragonal structures. sci-hub.se Iron doping also increases electrical conductivity with temperature and alters the ferroelectric properties. sci-hub.se Given these observations, doping this compound with iron would likely influence its phase stability, lattice parameters, and electrical resistivity.

The table below summarizes the expected influence of various dopants on the this compound structure.

| Dopant Element | Typical Oxidation State | Ionic Radius (Å) | Expected Influence on this compound Structure |

| Neodymium (Nd) | +3 | 1.109 | Substitution for U or Ba, creation of oxygen vacancies, lattice distortion. |

| Gadolinium (Gd) | +3 | 1.053 | Lattice contraction (in UO₂ matrix), formation of oxygen vacancies, distortion of fluorite lattice. surfacesciencewestern.com |

| Lanthanum (La) | +3 | 1.16 | Substitution for Ba-site, potential induction of semiconducting behavior. researchgate.net |

| Thorium (Th) | +4 | 1.05 | Potential substitution for U⁴⁺, likely maintaining structural stability due to similar charge and size. |

| Samarium (Sm) | +3 | 1.079 | Substitution for U or Ba, creation of oxygen vacancies, lattice distortion. |

| Titanium (Ti) | +4 | 0.605 | Formation of new, complex layered phases such as Ba₂[(UO₂)₂Ti₂O₈]. arizona.edu |

| Iron (Fe) | +3/+2 | 0.645 (high spin Fe³⁺) | Substitution for U-site, potential phase transitions (e.g., tetragonal to hexagonal), increased electrical conductivity. sci-hub.se |

Formation of Solid Solutions and Phase Transitions

This compound can form solid solutions with other oxides, a process that involves the substitution of Ba²⁺ or U⁴⁺/U⁶⁺ ions in the crystal lattice by other metal ions. The formation of a stable solid solution is governed by factors such as the relative ionic radii, charge, and electronegativity of the substituting elements. researchgate.net

In the broader context of ternary uranium oxides, alkaline earth metals can form solid solutions with UO₂₊ₓ. For the BaO-UO₂ system, studies have shown that there is a significant solubility of BaO in the UO₂ fluorite structure, estimated to be around 25 mole percent at 1800°C. dtic.mil This indicates the formation of a (Ba,U)O₂₋ₓ solid solution. The formation of these solutions is crucial in the context of nuclear fuels, where fission products like barium react with the UO₂ matrix.

Phase transitions are common in perovskite-type oxides and uranates. wikipedia.org Barium titanate, a structurally related perovskite, famously undergoes several phase transitions from cubic to tetragonal, then to orthorhombic, and finally to rhombohedral as the temperature decreases. sci-hub.se Barium uranate (BaUO₄) is also known to exhibit a triclinic-to-cubic phase transition. dntb.gov.ua Such transitions are characterized by a change in crystal symmetry and can be induced by changes in temperature, pressure, or chemical composition (doping). univ-mrs.fr For instance, high concentrations of Fe doping in BaTiO₃ can trigger a transition from a tetragonal to a hexagonal lattice at room temperature. sci-hub.se These structural transitions are critical as they lead to abrupt changes in the material's dielectric, ferroelectric, and piezoelectric properties.

The table below details key solid solutions and phase transitions relevant to the this compound system.

| System | Phenomenon | Description | Significance |

| BaO-UO₂ | Solid Solution | BaO shows considerable solubility (up to 25 mol%) in the UO₂ fluorite lattice at high temperatures. dtic.mil | Relevant to the chemical behavior of spent nuclear fuel where Ba is a fission product. |

| (U₁₋ᵧGdᵧ)O₂ | Solid Solution | Forms a stable fluorite-structure solid solution, with lattice parameters changing based on Gd content. surfacesciencewestern.com | A model system for understanding REE fission product incorporation in uranium oxide fuels. |

| BaUO₄ | Phase Transition | Exhibits a reversible triclinic-to-cubic phase transition. dntb.gov.ua | Affects symmetry-dependent properties like thermal expansion and optical characteristics. |

| BaTiO₃ (analogue) | Phase Transitions | Undergoes sequential transitions (cubic → tetragonal → orthorhombic → rhombohedral) with decreasing temperature. sci-hub.se | Demonstrates the structural instability common in perovskites, which is expected in BaUO₃. |

Tailoring Microstructure and Crystallinity for Specific Applications

Controlling the microstructure—including grain size, morphology, and crystallinity—is essential for optimizing the performance of this compound in various applications. amazon.com Different synthesis techniques offer pathways to achieve this control.

Sol-Gel and Co-Precipitation: These chemical routes allow for precise control over the stoichiometry and composition, including the uniform distribution of dopants. amazon.comnih.gov By adjusting parameters like pH and calcination temperature, it is possible to produce fine-grained, homogenous powders, which is crucial for manufacturing dense ceramic bodies with controlled properties.

Hydrothermal Synthesis: This method has been used to create different phases of this compound hydrates, yielding distinct crystal morphologies. For example, depending on the synthesis conditions, needle-like or block-like crystals can be formed. rsc.orgresearchgate.net This morphological control is important for applications where surface area and crystal facet exposure are critical, such as in catalysis or sensors.

Alkoxide-based Routes: The synthesis of complex phases like Ba₂[(UO₂)₂Ti₂O₈] has been achieved via an alkoxide route followed by calcination. arizona.edu This method is effective for producing specific, complex crystal structures that would not form under standard solid-state reactions.

Flash Sintering: This advanced technique uses an electric field to sinter ceramics in seconds at lower furnace temperatures than conventional methods. upc.edu It offers a pathway for producing high-density ceramics while providing fine control over the resulting microstructure, which is vital for electronic components. upc.edu

Doping: The introduction of dopants can also be used to control microstructure. For instance, in BaTiO₃ ceramics, doping with yttrium can be used to control the average grain size. nih.gov

Computational Studies and Materials Design (e.g., Relativistic DFT for Catalysis)

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of complex materials like this compound. For systems containing heavy atoms like uranium, it is crucial to account for relativistic effects. arxiv.org